3-[(4-chlorophenyl)sulfonyl]-N-[3-(methylthio)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(4-Chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, along with a chlorobenzenesulfonyl and a methylsulfanylphenyl group
Properties
CAS No. |
872197-27-8 |
|---|---|
Molecular Formula |
C22H16ClN5O2S2 |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H16ClN5O2S2/c1-31-16-6-4-5-15(13-16)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)32(29,30)17-11-9-14(23)10-12-17/h2-13H,1H3,(H,24,25) |
InChI Key |
MMGJKGSRNHIWAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety is often prepared via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with the methylsulfanylphenyl group under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound can be described by the following molecular formula:
- Molecular Formula : C22H16ClN5O2S2
- Molecular Weight : 481.98 g/mol
The presence of functional groups such as the sulfonyl group, chlorophenyl substituent, and methylthio group enhances its reactivity and biological efficacy. This compound is categorized as a heterocyclic compound, which often exhibits significant pharmacological properties.
Chemical Reactivity
The reactivity of this compound is influenced by its functional groups:
- Sulfonyl Group : Engages in nucleophilic attack reactions.
- Triazole Ring : Participates in cycloaddition reactions.
- Methylthio Group : Can undergo oxidation or substitution reactions.
Antiviral Activity
Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfonyl]-N-[3-(methylthio)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit antiviral properties. The mechanism is primarily attributed to their ability to inhibit viral replication. For instance, studies have shown that related triazole and quinazoline derivatives can effectively target viral enzymes, thereby reducing viral load in infected cells.
Anticancer Properties
This compound has also demonstrated potential as an anticancer agent. Investigations into its activity against various cancer cell lines reveal that it may inhibit cell proliferation and induce apoptosis. The specific interactions with cellular targets involved in cancer progression are currently under exploration.
Case Studies
- Antiviral Mechanism Study : A study focusing on the inhibition of viral replication pathways highlighted the effectiveness of triazoloquinazoline derivatives in blocking key viral enzymes.
- Anticancer Efficacy Assessment : In vitro studies showed that compounds with similar structures to this triazoloquinazoline exhibited significant cytotoxic effects against breast and lung cancer cell lines.
Applications in Agricultural Chemistry
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its structural characteristics suggest that it could disrupt metabolic pathways in pests or inhibit plant pathogens.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfinamide | Contains thiadiazole instead of triazole | Antiviral |
| 2-(4-chlorophenyl)-4(3H)-quinazolinone | Lacks sulfonyl and methylthio groups | Anticancer |
| 4-(methylthio)-2-(4-nitrophenyl)-quinazoline | Different substituents on quinazoline | Antimicrobial |
This table illustrates how similar compounds can provide insights into the unique properties of 3-[(4-chlorophenyl)sulfonyl]-N-[3-(methylthio)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine , emphasizing its distinctive combinations of functional groups that contribute to its therapeutic potential.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole and quinazoline moieties are known to interact with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the methylsulfanyl group.
3-(4-Methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Contains a methyl group instead of a chlorine atom on the benzenesulfonyl group.
Uniqueness
The presence of both the chlorobenzenesulfonyl and methylsulfanylphenyl groups in 3-(4-chlorobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features may enhance its reactivity and potential bioactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-[3-(methylthio)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
1. Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 481.98 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.
2. Synthesis
The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. The process typically includes the formation of the triazole ring through cycloaddition reactions and subsequent modifications to introduce the sulfonyl and methylthio groups.
3.1 Antibacterial Activity
Research has demonstrated that derivatives of compounds containing the 4-chlorophenyl and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential as antibacterial agents .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
3.2 Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values indicate strong inhibitory activity, particularly against urease:
Table 2: Enzyme Inhibition IC50 Values
| Compound ID | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| 7l | 2.14±0.003 | 21.25±0.15 |
| 7m | 0.63±0.001 | |
| 7n | 2.17±0.006 | |
| ... | ... | ... |
These results suggest that the synthesized compounds could serve as effective urease inhibitors, which are valuable in treating conditions like kidney stones and peptic ulcers .
3.3 Antiviral Activity
Recent studies have also focused on the antiviral properties of related compounds, indicating a promising avenue for further research in developing antiviral agents .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Docking Studies: Computational docking studies have revealed the binding interactions between the compound and amino acids in target proteins, elucidating its pharmacological effectiveness .
- Serum Albumin Binding: The interaction with bovine serum albumin (BSA) suggests that the compound may have favorable pharmacokinetic properties, enhancing its bioavailability .
5. Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- A study highlighted the synthesis of various N-substituted thiadiazole derivatives demonstrating significant antibacterial activity, paralleling findings for triazoloquinazoline derivatives .
- Another investigation into pyrazole derivatives showcased their broad spectrum of pharmacological activities, reinforcing the potential of heterocyclic compounds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
